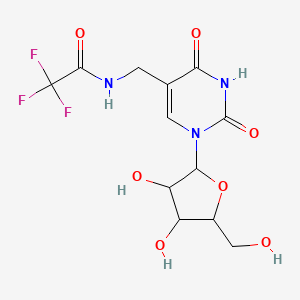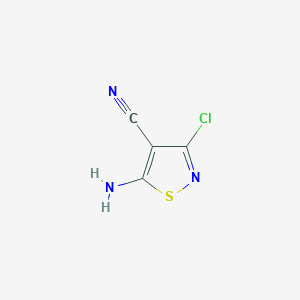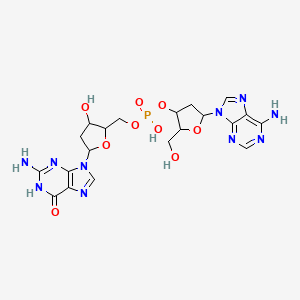
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H16IN3O2 and a molecular weight of 337.16 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate typically involves the reaction of enaminones, hydrazines, and iodine in the presence of Selectfluor . The reaction conditions include the use of dimethyl sulfoxide (DMSO) as a solvent and a temperature range of 80-100°C. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted pyrazoles, nitro derivatives, and alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate: Similar in structure but lacks the iodine atom, resulting in different reactivity and biological activity.
Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H16IN3O2 |
|---|---|
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
ethyl 5-amino-4-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16IN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
LVQGNVULRILSEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1I)N)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)



![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)
![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)

![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)



